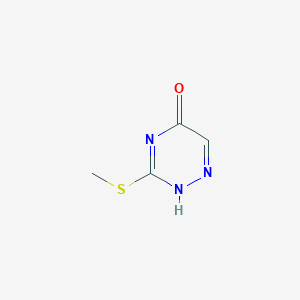

3-(methylthio)-1,2,4-triazin-5(4H)-one

Vue d'ensemble

Description

3-(Methylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazinone class, characterized by a sulfur-containing methylthio (-SMe) group at position 3 and a ketone at position 3. Its derivatives, such as metribuzin [4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one], are widely recognized for their herbicidal properties . Metribuzin acts as a photosynthesis inhibitor by blocking electron transport in Photosystem II (PSII), making it effective against broadleaf weeds and grasses in crops like soybeans, potatoes, and cereals .

Key physicochemical properties of metribuzin include:

- Molecular formula: C₈H₁₄N₄OS

- Water solubility: 1.22 mg/L (moderate)

- Soil half-life: 8–50 days (depending on microbial activity and temperature)

- Log P (octanol-water partition coefficient): 1.7 (indicating moderate lipophilicity) .

Its biological activity stems from the synergistic effects of the methylthio group and the tert-butyl substituent, which enhance binding affinity to plant chloroplasts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methylthiol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Amines or thiols, dimethylformamide as solvent, elevated temperatures.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxytriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Methylthio)-1,2,4-triazin-5(4H)-one is being explored for its potential as a pharmacophore in drug design. Research indicates that derivatives of this compound exhibit antimicrobial , anti-inflammatory , and anticancer properties. Studies have shown that it can inhibit certain enzyme systems in pathogens, leading to cell death and potential therapeutic applications against infections .

Agricultural Applications

The compound has been identified as an effective herbicide. It demonstrates selective herbicidal action against various weeds while showing better tolerance in important crop plants like maize and barley compared to traditional herbicides such as metribuzin. The active ingredient can be formulated into various forms such as solutions, emulsions, and granules for agricultural use .

Environmental Science

This compound has also been studied for its ability to form chelate complexes with heavy metals like lead and zinc. This property can potentially be harnessed for environmental remediation efforts, particularly in contaminated soils where heavy metal accumulation poses a risk to ecosystems and human health .

Case Study 1: Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in gram-positive bacteria due to enzyme inhibition mechanisms. This finding supports further investigation into its potential as an antibiotic agent.

Case Study 2: Herbicidal Effectiveness

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in weed populations without adverse effects on crop yield. Compared to traditional herbicides, this compound demonstrated superior selectivity and efficacy at lower application rates .

Mécanisme D'action

The mechanism of action of 3-(methylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways by binding to active sites or altering protein conformation. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Triazinone derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Ethylthio Analog of Metribuzin

- Structure: 4-Amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one

- Key Differences :

- Substituent : Ethylthio (-SEt) instead of methylthio (-SMe).

- Persistence : Faster initial degradation in soil (half-life <8 days) due to increased alkyl chain length, which enhances microbial metabolism .

- Phytotoxicity : Reduced residual activity compared to metribuzin, making it less persistent but also less effective for long-term weed control .

4-Amino-6-Methyl-3-(Methylthio)-1,2,4-Triazin-5(4H)-one (AMMSTO)

- Structure : Methyl group at position 6 instead of tert-butyl.

- Applications : Primarily studied for antimicrobial activity.

- Activity : Exhibits moderate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) due to altered hydrophobicity from the smaller methyl group .

3-Thioxo-1,2,4-Triazin-5(4H)-one Derivatives

- Structure : Thioxo (-S-) group at position 3 instead of methylthio.

- Examples: AMTTO [4-Amino-3,4-dihydro-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one]: Lacks the methylthio group, resulting in reduced herbicidal activity but enhanced solubility (3.8 mg/L) . 6-Benzyl-3-thioxo-1,2,4-triazin-5(4H)-one: Shows antinociceptive and anticancer properties due to the benzyl substituent .

Chlorsulfuron

- Structure : Sulfonylurea herbicide with a triazine backbone but distinct substitution pattern.

- Comparison: Mode of Action: Inhibits acetolactate synthase (ALS) rather than PSII . Selectivity: More selective toward dicot weeds, whereas metribuzin targets both monocots and dicots .

Tabulated Comparison of Key Compounds

Environmental and Agricultural Considerations

- Metribuzin ’s moderate solubility and persistence balance efficacy and environmental risk, whereas its ethylthio analog’s rapid degradation reduces residual contamination but requires more frequent application .

- Synergistic effects are observed when metribuzin is combined with bromoxynil or paraquat, enhancing broad-spectrum weed control .

Activité Biologique

3-(Methylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of methylthio derivatives with appropriate starting materials under controlled conditions. The compound's structure features a triazine ring with a methylthio substituent, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may act by inhibiting specific enzymes critical for microbial growth or plant metabolism. For example, certain triazine derivatives have been shown to inhibit key metabolic pathways in bacteria and fungi.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazine compounds can induce oxidative stress in cells, leading to cell death in pathogens .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized triazine derivatives against Klebsiella pneumoniae and found significant inhibition zones compared to control groups .

- Herbicidal Assessment : Research assessing the herbicidal effects on various crops indicated that formulations containing this compound effectively reduced weed biomass without adversely affecting crop yield .

- Phytotoxicity Studies : Investigations into the phytotoxic effects revealed that while the compound effectively controls weeds, it also poses risks to non-target plant species if not applied judiciously .

Data Tables

| Activity Type | Target Organisms/Plants | Efficacy Observed |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Significant inhibition |

| Herbicidal | Monocotyledonous & Dicotyledonous Weeds | Effective growth inhibition |

| Antifungal | Various fungal strains | Moderate activity noted |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(methylthio)-1,2,4-triazin-5(4H)-one (metribuzin), and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one is synthesized by reacting 1,1-dimethylethylamine with methylthio-substituted triazine precursors under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Purity is confirmed via HPLC or NMR .

Q. Which analytical techniques are most reliable for quantifying metribuzin in environmental or biological matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying metribuzin in soil and water. Gas Chromatography-Mass Spectrometry (GC/MS) provides higher sensitivity (detection limits <0.1 µg/L) but requires derivatization for polar metabolites. Enzyme-Linked Immunosorbent Assay (ELISA) offers rapid screening with a CV <10% at concentrations >0.69 µg/L, though cross-reactivity with metabolites may necessitate confirmatory GC/MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data on metribuzin’s herbicidal efficacy across different soil types?

Methodological Answer: Discrepancies often arise from soil organic matter (SOM) and pH variations. To standardize studies:

- Conduct parallel experiments in controlled soil matrices (e.g., loam, clay, sand) with SOM adjusted to 1–5%.

- Monitor pH effects (optimum range: 6.0–7.5) on metribuzin adsorption using Freundlich isotherms.

- Apply isotopic labeling (e.g., ¹⁴C-metribuzin) to track degradation pathways and bioavailability. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant interactions between soil properties and efficacy .

Q. What experimental strategies are recommended for identifying metribuzin’s metabolic byproducts in plants?

Methodological Answer: Use radiolabeled ¹⁴C-metribuzin to trace metabolic pathways in model plants (e.g., Arabidopsis thaliana). Extract metabolites via liquid-liquid partitioning (ethyl acetate:water, 3:1 v/v) and separate using Ultra-HPLC coupled with High-Resolution MS (UHPLC-HRMS). Key metabolites include diketo (4-amino-6-(1,1-dimethylethyl)-1,2,4-triazine-3,5-(2H,4H)-dione) and desmethyl derivatives. Confirm structures via ¹H/¹³C NMR and compare with synthetic standards .

Q. How can researchers address conflicting reports on metribuzin’s endocrine-disrupting potential?

Methodological Answer: Discrepancies may stem from assay sensitivity or species-specific responses. Recommended approaches:

- Use in vitro receptor-binding assays (e.g., human estrogen receptor alpha) with metribuzin concentrations spanning 0.1–100 µM.

- Validate findings with in vivo models (e.g., zebrafish embryos) exposed to environmentally relevant doses (0.5–5 µg/L).

- Apply benchmark dose (BMD) modeling to quantify dose-response relationships and compare with regulatory thresholds (e.g., EPA EC50 values) .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939356 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18060-72-5 | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.